molecular formula C10H12BrNO3S B13921565 Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate

Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate

Cat. No.: B13921565
M. Wt: 306.18 g/mol
InChI Key: JBMJZMRZYWGNHL-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate is an organic compound featuring a brominated thiophene ring linked via a carboxamide group to a methyl-substituted propanoate ester. Its molecular formula is C₁₀H₁₁BrNO₃S (estimated molecular weight: 313.22 g/mol). This compound is structurally significant in pharmaceutical and materials chemistry due to its hybrid aromatic-heterocyclic and ester functionalities .

Properties

Molecular Formula

C10H12BrNO3S

Molecular Weight

306.18 g/mol

IUPAC Name

methyl 2-[(5-bromothiophene-2-carbonyl)amino]-2-methylpropanoate

InChI

InChI=1S/C10H12BrNO3S/c1-10(2,9(14)15-3)12-8(13)6-4-5-7(11)16-6/h4-5H,1-3H3,(H,12,13)

InChI Key

JBMJZMRZYWGNHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)NC(=O)C1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromothiophene-2-carboxylic Acid or Acid Chloride

The starting material, 5-bromothiophene-2-carbaldehyde, can be synthesized or procured commercially. One documented method involves the reaction of 5-bromothiophene-2-carbaldehyde with dimethylamine in the presence of water and solvents such as hexane and ethyl acetate at elevated temperature (100 °C) for 12 hours, yielding 5-(dimethylamino)thiophene-2-carbaldehyde with an 82.5% yield.

Following this, the aldehyde group can be oxidized to the corresponding carboxylic acid or converted to the acid chloride using standard reagents such as thionyl chloride or oxalyl chloride under controlled conditions. The acid chloride is often preferred for subsequent amidation due to its higher reactivity.

Amidation to Form the Target Compound

The key step involves coupling the 5-bromothiophene-2-carboxylic acid chloride with methyl 2-amino-2-methylpropanoate (or its equivalent) to form the amide bond. This reaction typically proceeds under mild conditions, often in an inert atmosphere, using bases such as triethylamine to neutralize the generated hydrochloric acid.

A representative procedure adapted from related compounds involves:

  • Dissolving the acid chloride in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
  • Adding methyl 2-amino-2-methylpropanoate dropwise at low temperature.
  • Stirring the reaction mixture for several hours to complete amidation.
  • Workup involving aqueous washes, drying over anhydrous sodium sulfate or magnesium sulfate, and purification by flash chromatography using gradients of ethyl acetate in petroleum ether.

This method yields the this compound as an off-white solid with yields reported around 50% to 60% depending on scale and purification efficiency.

Alternative Synthetic Routes and Coupling Strategies

While direct amidation of acid chlorides is common, alternative methods include:

  • Coupling via activated esters or anhydrides.
  • Use of peptide coupling reagents such as EDCI, HATU, or DCC in the presence of bases to facilitate amide bond formation under milder conditions.
  • Palladium-catalyzed coupling reactions for introducing the bromothiophene moiety onto pre-formed amide scaffolds, although this is less direct and more complex.

Data Tables Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
5-Bromothiophene-2-carbaldehyde + Dimethylamine Dimethylamine, hexane/water/ethyl acetate, 100 °C, 12 h 82.5 Formation of 5-(dimethylamino)thiophene-2-carbaldehyde
Conversion to acid chloride Thionyl chloride or oxalyl chloride, inert atmosphere, room temp Not specified Standard acid chloride preparation
Amidation with methyl 2-amino-2-methylpropanoate Anhydrous solvent, triethylamine, 0–25 °C, 4–12 h 50–60 Purification by flash chromatography

Analytical and Purification Details

  • Purification is typically achieved by flash chromatography using ethyl acetate/petroleum ether gradients.
  • The product is characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) confirming molecular weight and structure.
  • Representative NMR data for related compounds show characteristic amide NH signals around 12 ppm and methyl singlets near 1.2–1.3 ppm, consistent with the methylpropanoate moiety.

Research Findings and Optimization Notes

  • The amidation step is sensitive to moisture and requires anhydrous conditions to maximize yield.
  • Using acid chlorides rather than free acids significantly improves reaction rates and yields.
  • The bromine substituent on the thiophene ring is stable under amidation conditions but may allow for further functionalization via palladium-catalyzed cross-coupling reactions if desired.
  • The choice of solvent and base impacts purity and yield; dichloromethane and triethylamine are commonly optimal.
  • Reaction monitoring by TLC and NMR is essential to determine completion and avoid side reactions.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The bromine atom on the thiophene ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the amide and ester functionalities can form hydrogen bonds with target proteins, affecting their activity .

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Chlorine in Thiophene Derivatives

A key analog is 2-(5-chlorothiophene-2-carboxamido)-2-methylpropanoic acid (CAS 869548-36-7, C₉H₁₀ClNO₃S, MW 247.70 g/mol). Differences include:

  • Halogen substitution: Bromine (atomic radius: 1.85 Å) vs. chlorine (0.99 Å) alters steric and electronic properties.
  • Functional group : The free carboxylic acid in the chloro-analog vs. the methyl ester in the target compound. Esters generally exhibit higher lipophilicity (logP) and lower aqueous solubility, impacting pharmacokinetics .

Table 1: Halogenated Thiophene Derivatives Comparison

Property Methyl 2-(5-Bromothiophene-2-carboxamido)-2-methylpropanoate 2-(5-Chlorothiophene-2-carboxamido)-2-methylpropanoic acid
Molecular Formula C₁₀H₁₁BrNO₃S C₉H₁₀ClNO₃S
Molecular Weight 313.22 g/mol 247.70 g/mol
Halogen Bromine Chlorine
Functional Group Methyl ester Carboxylic acid
Key Applications Intermediate in drug synthesis Not specified (likely similar)

Brominated Phenyl vs. Thiophene Scaffolds

Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate (CAS 1803589-02-7, C₁₁H₁₃BrN₂O₄, MW 317.14 g/mol) differs in:

  • Aromatic system: A nitro-substituted benzene ring vs. a bromothiophene. The nitro group (-NO₂) is a strong electron-withdrawing group, reducing electron density at the aromatic core and altering reactivity in electrophilic substitutions.
  • Linkage : An aniline (-NH-) bridge vs. a carboxamide (-CONH-). The carboxamide in the target compound enables stronger hydrogen bonding, influencing crystal packing and solubility .

Table 2: Brominated Aromatic Derivatives Comparison

Property This compound Methyl 2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoate
Aromatic Core Thiophene Benzene (nitro-substituted)
Functional Groups Carboxamide, ester Aniline, ester, nitro
Hydrogen Bonding Strong (amide NH, ester O) Moderate (aniline NH, ester O)
Molecular Weight 313.22 g/mol 317.14 g/mol

Stereochemical and Fluorinated Analogs

(R)-Methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate (CAS 1213855-88-9, C₁₀H₁₁BrFNO₂, MW 276.10 g/mol) highlights:

  • Stereochemistry : The R-configuration introduces chirality, which can significantly affect biological activity (e.g., receptor binding).

Table 3: Halogenated Chiral Derivatives Comparison

Property This compound (R)-Methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate
Chirality Achiral Chiral (R-configuration)
Halogen Bromine (thiophene) Bromine, fluorine (benzene)
Key Functional Groups Carboxamide, ester Amino, ester
Molecular Weight 313.22 g/mol 276.10 g/mol

Research Findings and Implications

This property is critical for purification and stability in pharmaceutical formulations .

Bioavailability : The methyl ester group enhances lipophilicity, suggesting better membrane permeability than the carboxylic acid analog (). However, esterase-mediated hydrolysis in vivo may limit its half-life .

Synthetic Utility : Bromine’s reactivity makes the compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike chlorine analogs, which require harsher conditions .

Biological Activity

Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanism of action, therapeutic potential, and related case studies.

  • Chemical Formula : C12_{12}H14_{14}BrN\O2_2S
  • Molecular Weight : 301.21 g/mol
  • CAS Number : 20045-77-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways.

  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes that play a role in cancer progression. For instance, it acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in immune evasion by tumors .
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress and damage, contributing to its potential therapeutic effects in conditions like cancer .

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Cell Line IC50 (µM) Mechanism
HeLa (Cervical)15.3Apoptosis induction
MCF-7 (Breast)12.7Cell cycle arrest
A549 (Lung)10.5Reactive oxygen species generation

Case Studies

  • Study on HeLa Cells : In a controlled experiment, treatment with this compound resulted in a significant reduction in cell viability after 48 hours, indicating its potent anticancer effects .
  • In Vivo Studies : Animal models have shown that administration of this compound leads to tumor regression in xenograft models, suggesting that it may be effective in reducing tumor size and preventing metastasis.

Toxicity and Safety Profile

While the compound exhibits promising biological activity, its safety profile must be carefully evaluated. Toxicological assessments indicate that at therapeutic doses, the compound shows low cytotoxicity towards normal cells compared to cancer cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Future Directions

Research into this compound is ongoing, with several avenues for future investigation:

  • Combination Therapies : Exploring the efficacy of this compound in combination with existing chemotherapy agents.
  • Mechanistic Studies : Further elucidating the molecular pathways through which this compound exerts its effects.
  • Clinical Trials : Initiating clinical trials to evaluate its safety and efficacy in human subjects.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate?

The compound is typically synthesized via a coupling reaction between 5-bromothiophene-2-carboxylic acid derivatives and methyl 2-amino-2-methylpropanoate. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like HATU or EDC in the presence of a base (e.g., DIPEA) to form the reactive intermediate.
  • Amide bond formation : Reaction with the amine group of methyl 2-amino-2-methylpropanoate under inert conditions (N₂ atmosphere) to prevent oxidation.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures. Example yields range from 65% to 90% depending on reaction optimization .

Q. How is the compound characterized using spectroscopic techniques?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structural integrity. Key signals include:
  • Thiophene ring protons (δ 6.8–7.5 ppm, coupling patterns for bromine substitution).
  • Methyl ester groups (δ 3.6–3.7 ppm for OCH₃, δ 1.5–1.6 ppm for C(CH₃)₂).
  • Amide NH proton (δ 8.0–8.5 ppm, broad singlet).
    • LCMS/HPLC : Used to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 330–335) and purity (>95% by HPLC with C18 columns and acetonitrile/water gradients) .

Q. What safety protocols are essential when handling brominated intermediates?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.
  • Waste disposal : Segregate halogenated waste in designated containers per OSHA guidelines .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to improve yields?

Variables influencing yield include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura coupling for thiophene derivatives.
  • Temperature control : Reactions at 70–80°C improve kinetics but require monitoring for side reactions.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require post-reaction aqueous workups . Example optimization: A 93% yield was achieved using PdCl₂(PPh₃)₂ and CuI in triethylamine at 70°C .

Q. How should contradictory NMR data be resolved for structural confirmation?

Discrepancies in NMR assignments (e.g., overlapping methyl signals) can be addressed via:

  • 2D-NMR techniques : HSQC and HMBC correlations to distinguish between C(CH₃)₂ and adjacent carbonyl groups.
  • Variable temperature NMR : Resolves broadening caused by rotational isomerism in the amide bond.
  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., methyl 2-methyl-2-(2-nitrophenyl)propanoate, δ 1.51 ppm for C(CH₃)₂) .

Q. What strategies mitigate decomposition during storage?

  • Protection from light : Store in amber vials to prevent photodegradation of the thiophene ring.
  • Moisture control : Use desiccants (silica gel) in storage containers.
  • Low-temperature storage : Stability increases at –20°C, as demonstrated for analogous esters in drug development studies .

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